3-(1-Aminoethyl)adamantan-1-ol
Overview
Description
“3-(1-Aminoethyl)adamantan-1-ol” is a chemical compound with the molecular formula C12H21NO . It has a molecular weight of 195.30 g/mol . The IUPAC name for this compound is 3-(1-aminoethyl)adamantan-1-ol .
Synthesis Analysis
The synthesis of 3-(1-Aminoethyl)adamantan-1-ol can be achieved by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .Molecular Structure Analysis
The InChI code for 3-(1-Aminoethyl)adamantan-1-ol isInChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3
. The Canonical SMILES for this compound is CC(C12CC3CC(C1)CC(C3)(C2)O)N
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-Aminoethyl)adamantan-1-ol include a molecular weight of 195.30 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 195.162314293 g/mol, a monoisotopic mass of 195.162314293 g/mol, a topological polar surface area of 46.2 Ų, a heavy atom count of 14, and a complexity of 249 .Scientific Research Applications
Oxidation and Synthesis Applications
Adamantan-1-ol derivatives, including 3-(1-Aminoethyl)adamantan-1-ol, are crucial in various synthesis processes. For example, they serve as starting compounds in the synthesis of memantine and rimantadine, highlighting their significance in creating compounds with potential antiviral and neurological benefits. The derivatives also function as efficient antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures. The oxidation of adamantane with pentafluoroperoxybenzoic acid, catalyzed by RuCl3·3H2O, is a notable reaction for producing adamantan-1-ol, demonstrating the compound's versatile role in chemical synthesis (Khusnutdinov & Oshnyakova, 2015).
Structural and Noncovalent Interaction Studies
The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into noncovalent interactions, crucial for understanding molecular stability and reactivity. Through crystallographic and QTAIM analysis, the research demonstrated the compound's structural characteristics and the significance of these interactions in stabilizing molecular structures (El-Emam et al., 2020).
Potential Anti-inflammatory Agents
Adamantane derivatives, such as 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, have been investigated for their anti-inflammatory properties. A comprehensive study involving molecular structure, electronic properties, and vibrational spectra analysis suggested that these compounds might play a significant role in developing new anti-inflammatory drugs (Al-Tamimi et al., 2014).
Antiviral Activity
Research into adamantyl-containing β-aminoketones, enaminoketones, and related compounds revealed their potential antiviral properties. These studies are pivotal in searching for new biologically active compounds, offering a foundation for developing antiviral agents based on adamantane structure modifications (Makarova et al., 2001).
Metal Complexes Synthesis
The synthesis and characterization of metal complexes with adamantane derivatives, such as 3s,5s,7s-adamantan-1-amine complexes with metals of biological interest, have shown the compound's versatility in forming stable complexes. These complexes have implications for pharmacological applications, including antiviral and antiparkinsonian therapies (Sultana et al., 2014).
Solubility Studies
Solubility studies of 3-amino-1-adamantanol in various solvent mixtures provide essential data for pharmaceutical formulation development. Understanding the solubility characteristics of adamantane derivatives is crucial for optimizing drug delivery systems (Jouyban et al., 2016).
properties
IUPAC Name |
3-(1-aminoethyl)adamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKHPHTJHFQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377861 | |
Record name | 3-(1-aminoethyl)adamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminoethyl)adamantan-1-ol | |
CAS RN |
90812-24-1 | |
Record name | m-Hydroxyrimantadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090812241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-aminoethyl)adamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-HYDROXYRIMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H2H097A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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